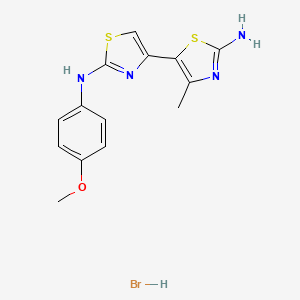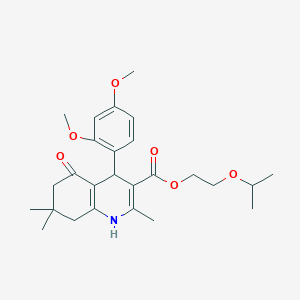![molecular formula C11H10N2O2S B4949785 3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4949785.png)
3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as MIPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MIPT is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. This compound has also been shown to modulate signaling pathways, including the PI3K/Akt pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the aggregation of beta-amyloid.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments, including its synthetic availability, low cost, and diverse biological activities. However, this compound also has limitations, including its potential toxicity and limited pharmacokinetic data.
Orientations Futures
There are several future directions for the study of 3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to explore the pharmacokinetics and toxicity of this compound in animal models. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various diseases.
Méthodes De Synthèse
3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one can be synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of 5-methyl-3-isoxazolecarboxaldehyde and 2-thiophenecarboxaldehyde in the presence of a base catalyst. The Knoevenagel reaction involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde and ethyl cyanoacetate in the presence of a base catalyst.
Applications De Recherche Scientifique
3-[(5-methyl-3-isoxazolyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to exhibit hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
(E)-3-[(5-methyl-1,2-oxazol-3-yl)amino]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-7-11(13-15-8)12-5-4-9(14)10-3-2-6-16-10/h2-7H,1H3,(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXHAWXTNNBJQS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)

![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)


![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)

![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)

